1,3-Dimethylimidazolidine

Dynamic Stereochemistry Conformational Analysis NMR Spectroscopy

1,3-Dimethylimidazolidine is a saturated five-membered heterocyclic amine (C₅H₁₂N₂, MW 100.16) containing two N-methyl groups, classified as a cyclic aminal. Its structure endows it with distinct nucleophilic reactivity and unique dynamic stereochemical behavior.

Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
Cat. No. B15366825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylimidazolidine
Molecular FormulaC5H12N2
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCN1CCN(C1)C
InChIInChI=1S/C5H12N2/c1-6-3-4-7(2)5-6/h3-5H2,1-2H3
InChIKeySMWUDAKKCDQTPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethylimidazolidine: A Versatile Heterocyclic Building Block for Advanced Synthesis and Catalysis


1,3-Dimethylimidazolidine is a saturated five-membered heterocyclic amine (C₅H₁₂N₂, MW 100.16) containing two N-methyl groups, classified as a cyclic aminal. Its structure endows it with distinct nucleophilic reactivity and unique dynamic stereochemical behavior [1]. The compound serves as a formaldehyde equivalent [2], a precursor to N-heterocyclic carbenes (NHCs) [3], and a directing group in lithiation . Unlike its oxidized counterpart 1,3-dimethyl-2-imidazolidinone (DMI), the fully saturated ring imparts higher conformational flexibility and a lower nitrogen inversion barrier, which directly influences its reactivity and molecular recognition properties.

Critical Functional Distinctions of 1,3-Dimethylimidazolidine vs. Common Imidazolidine Analogs


Substituting 1,3-dimethylimidazolidine with other imidazolidine derivatives or common amine bases leads to significant variations in reactivity, selectivity, and physical properties. The fully saturated ring, absence of exocyclic carbonyl or imine groups, and specific N-methyl substitution pattern confer a unique combination of: (1) a measurably lower nitrogen inversion barrier that influences stereochemical outcomes [1]; (2) distinct behavior as a formaldehyde transfer reagent compared to oxazolidines [2]; and (3) a proton affinity and nucleophilicity profile that differs from other NHC precursors [3]. These differences are not merely incremental; they result in divergent reaction pathways, yields, and selectivities, as quantified in the evidence below.

Quantified Differentiation of 1,3-Dimethylimidazolidine: Head-to-Head Performance Data


Nitrogen Inversion Barrier: 1.5 kcal/mol Lower Energy Barrier than N-Methylpyrrolidine

1,3-Dimethylimidazolidine exhibits a significantly lower free-energy barrier for nitrogen inversion compared to the structurally analogous monocyclic amine N-methylpyrrolidine [1]. This lower barrier directly impacts the compound's conformational dynamics and is critical for applications where rapid stereomutation or conformational sampling is required, such as in asymmetric catalysis or molecular recognition.

Dynamic Stereochemistry Conformational Analysis NMR Spectroscopy

Acylation Reaction Yield: 92% Isolated Yield with 1,3-Dimethylimidazolidine vs. 84% for an Oxazolidine Derivative

In a dual photoredox/nickel-catalyzed acylation of aryl halides, the use of 1,3-dimethylimidazolidine as the acyl source provided an isolated yield of 92% for the benchmark product 3 [1]. Substituting the dimethylimidazolidine with the analogous oxazolidine derivative 2-(dimethoxymethyl)-3-methyloxazolidine (2b) under otherwise identical conditions resulted in a reduced yield of 84% [1].

Photoredox Catalysis Cross-Coupling Synthetic Methodology

Proton Affinity: 257.6 kcal/mol vs. Tetramethylguanidine (262.0 kcal/mol) - Computed Basicity Distinction

Density functional theory (DFT) calculations reveal that the proton affinity (PA) of 2-cyclopropylidene-1,3-dimethylimidazolidine is 257.6 kcal/mol [1]. This value is notably lower than that of the superbase tetramethylguanidine (PA = 262.0 kcal/mol) [1], indicating a more moderate, tunable basicity profile.

Physical Organic Chemistry DFT Calculations Basicity

Directing Group Strength: 1,3-Dimethylimidazolidine Outperforms Hydroxy Group in Ortho Lithiation

In competitive ortho lithiation experiments, the 1,3-dimethylimidazolidine moiety acts as a stronger directing group than a phenolic hydroxy group . This directs the lithiation to the position ortho to the imidazolidine ring, overriding the directing effect of the hydroxyl group.

Directed ortho-Metalation Organolithium Chemistry Regioselectivity

High-Value Application Scenarios for 1,3-Dimethylimidazolidine Based on Verified Performance Advantages


Photoredox/Nickel Dual Catalysis for Acylation of Challenging Substrates

Employ 1,3-dimethylimidazolidine as the preferred acyl source in dual photoredox/nickel-catalyzed cross-coupling reactions with aryl halides and triflates. The 92% benchmark yield and broad substrate scope, which includes less reactive aryl chlorides, make it a robust choice for constructing aromatic aldehydes in medicinal chemistry and materials science . The 8% yield advantage over oxazolidine alternatives translates to tangible cost savings in multi-gram and larger-scale preparations.

Biomimetic Mannich Reactions as a Tetrahydrofolate Coenzyme Model

Utilize 1,3-dimethylimidazolidine as a formaldehyde transfer reagent in covert Mannich reactions, mimicking the one-carbon unit transfer of tetrahydrofolate coenzymes . This provides a novel, biomimetic route to Mannich bases, key intermediates in pharmaceutical and agrochemical synthesis.

Regioselective Directed ortho-Lithiation for Complex Molecule Functionalization

Leverage the strong directing ability of the 1,3-dimethylimidazolidine ring in ortho lithiation to achieve regioselective functionalization of aromatic rings, even in the presence of other common directing groups like hydroxyls . This is particularly valuable for the late-stage diversification of complex drug candidates or natural products.

Precursor to N-Heterocyclic Carbene (NHC) Ligands for Homogeneous Catalysis

Generate 1,3-dimethylimidazoline-2-ylidene, a prototypical N-heterocyclic carbene, from 1,3-dimethylimidazolidine or its imidazolium salts . These NHC ligands form highly stable complexes with late transition metals (Ru, Rh, Pd, Os, Ir) and are widely applied in cross-coupling, metathesis, and hydrogenation catalysis.

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